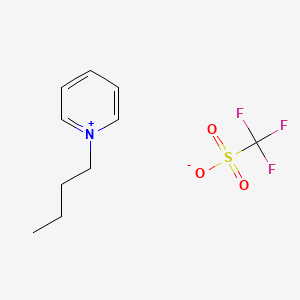

1-Butylpyridinium triflate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-butylpyridin-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.CHF3O3S/c1-2-3-7-10-8-5-4-6-9-10;2-1(3,4)8(5,6)7/h4-6,8-9H,2-3,7H2,1H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFWDPZVLOCGRP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049292 | |

| Record name | 1-Butylpyridinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

390423-43-5 | |

| Record name | 1-Butylpyridinium triflate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0390423435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butylpyridinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BUTYLPYRIDINIUM TRIFLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZV73JH9EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Butylpyridinium Triflate

This guide provides an in-depth exploration of the synthesis and characterization of 1-butylpyridinium triflate ([C₄Py][OTf]), a pyridinium-based ionic liquid. The content herein is curated for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Significance of this compound

Ionic liquids (ILs) are a class of salts with melting points below 100°C, exhibiting unique properties such as negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics.[1] These attributes make them highly attractive as "green" solvents and catalysts in a wide array of applications, from organic synthesis to electrochemistry.[2][3] this compound, a member of the pyridinium-based IL family, is of particular interest due to the interplay of its cationic and anionic components, which dictates its performance in various chemical environments. This guide will detail the robust synthesis of this ionic liquid and the analytical techniques essential for its thorough characterization.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a well-established two-step process: the quaternization of pyridine to form the 1-butylpyridinium bromide precursor, followed by an anion exchange reaction to introduce the triflate anion.[1][4] This methodology ensures high purity and yield of the final product.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 1-Butylpyridinium Bromide ([C₄Py][Br])

The initial step involves a nucleophilic substitution reaction where the nitrogen atom of the pyridine ring attacks the electrophilic carbon of 1-bromobutane. This quaternization reaction forms the 1-butylpyridinium cation with a bromide counter-ion.[1]

Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pyridine (1.0 eq) and 1-bromobutane (1.0 eq).

-

Solvent Addition: Add acetonitrile to the flask. The use of a polar aprotic solvent like acetonitrile facilitates the reaction without interfering with the reactants.[5]

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred vigorously for 48 hours to ensure the reaction goes to completion.[1]

-

Product Isolation: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator. The resulting product is a viscous liquid or a solid.

-

Purification: The crude product is washed multiple times with a non-polar solvent such as diethyl ether or ethyl acetate to remove any unreacted starting materials. The purified 1-butylpyridinium bromide is then dried under vacuum.

Step 2: Anion Exchange

The second step is a metathesis reaction where the bromide anion of the precursor is exchanged for a triflate anion.[4] This is typically achieved by reacting the bromide salt with a triflate salt, such as lithium triflate or potassium triflate. The choice of the triflate salt is critical; the resulting byproduct (e.g., lithium bromide) should be easily separable from the desired ionic liquid.

Protocol:

-

Dissolution: Dissolve the purified 1-butylpyridinium bromide (1.0 eq) in a suitable solvent like dichloromethane.

-

Addition of Triflate Salt: Add a stoichiometric amount of lithium triflate (1.0 eq) to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction is driven by the precipitation of the inorganic salt byproduct (lithium bromide), which is sparingly soluble in dichloromethane.

-

Purification:

-

The precipitated lithium bromide is removed by filtration.

-

The filtrate, containing the this compound, is washed with deionized water to remove any remaining inorganic salts. This step should be performed carefully as some ionic liquids have partial water solubility.

-

The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

-

Final Drying: The resulting ionic liquid is dried under high vacuum at an elevated temperature (e.g., 60-80°C) for several hours to remove any residual water and solvent.

Characterization of this compound

Thorough characterization is imperative to confirm the identity, purity, and physicochemical properties of the synthesized ionic liquid. The following techniques are essential for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized ionic liquid. Both ¹H and ¹³C NMR should be performed.

¹H NMR: The proton NMR spectrum will confirm the presence of both the 1-butylpyridinium cation and the absence of starting materials.

-

Expected Chemical Shifts (δ, ppm):

-

Pyridinium Ring Protons: These protons will appear in the downfield region (typically 8.0-9.5 ppm) due to the deshielding effect of the positively charged nitrogen atom.

-

Butyl Chain Protons: The protons on the carbon adjacent to the nitrogen (N-CH₂) will be the most downfield of the alkyl chain protons (around 4.5-5.0 ppm). The other methylene groups (-CH₂-) will appear between 1.0-2.0 ppm, and the terminal methyl group (-CH₃) will be the most upfield (around 0.9-1.0 ppm).

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the ionic liquid.

-

Expected Chemical Shifts (δ, ppm):

-

Pyridinium Ring Carbons: These will appear in the aromatic region (125-150 ppm).

-

Butyl Chain Carbons: The carbon attached to the nitrogen (N-CH₂) will be around 60-65 ppm, with the other carbons of the butyl chain appearing further upfield.

-

Triflate Carbon: The carbon of the trifluoromethyl group will appear as a quartet (due to coupling with fluorine) in the range of 115-125 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (Pyridinium) |

| 2960-2850 | C-H stretch | Aliphatic (Butyl) |

| 1630-1450 | C=C and C=N ring stretching | Pyridinium Ring |

| 1260-1220 | S=O stretching (asymmetric) | Triflate Anion |

| 1170-1140 | C-F stretching | Triflate Anion |

| 1030 | S=O stretching (symmetric) | Triflate Anion |

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for determining the thermal stability and phase behavior of the ionic liquid.[6][7]

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] This analysis provides information on the decomposition temperature of the ionic liquid, which is a critical parameter for its application at elevated temperatures. For this compound, the onset of decomposition is expected to be above 300°C, indicating high thermal stability.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[9] This technique is used to determine thermal transitions such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting point (Tm). As an ionic liquid, this compound may exhibit a glass transition at a low temperature and may or may not show a distinct melting point, potentially existing as a supercooled liquid at room temperature.

Physicochemical Properties

A summary of key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₀H₁₄F₃NO₃S |

| Molecular Weight | 285.29 g/mol [10] |

| Appearance | Colorless to pale yellow liquid or solid |

| Melting Point | < Room Temperature (often) |

| Density | ~1.2-1.3 g/cm³ at 25°C |

| Viscosity | Varies with temperature and water content |

Safety and Handling

While ionic liquids are often touted for their low volatility, they are not without hazards and should be handled with appropriate care.

-

General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]

-

Toxicity: The toxicological properties of many ionic liquids are not fully understood. Avoid inhalation, ingestion, and skin contact.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

The synthesis and characterization of this compound presented in this guide provide a robust framework for researchers and scientists. The two-step synthetic route offers a reliable method for obtaining a high-purity product. Comprehensive characterization using NMR, FT-IR, and thermal analysis is essential to validate the structure and purity of the synthesized ionic liquid, ensuring its suitability for downstream applications. As the field of ionic liquids continues to expand, a thorough understanding of their synthesis and properties is paramount for the development of innovative and sustainable chemical processes.

References

-

RoCo Global. 1-Butyl-3-methylpyridinium triflate, 99%. [Link]

-

Khan, I., et al. (2021). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Molecules, 26(15), 4427. [Link]

-

Zulfiqar, M., et al. (2023). Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. ACS Omega, 8(4), 4085-4096. [Link]

-

Ferreira, A. M., et al. (2023). Development of ionic liquid crystals based on pyridinium and picolinium cations. Molecular Systems Design & Engineering. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2734248, this compound". [Link]

-

McKinnon, M. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

-

Nottingham Myriad Solutions Sdn Bhd. Thermogravimetry Analysis and Differential Scanning Calorimetry Analysis (TGA/DSC). [Link]

-

Open-i. Differential Scanning Calorimetry/Thermogravimetric Ana. [Link]

-

The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

-

Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC. [Link]

-

Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

-

The Royal Society of Chemistry. High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. [Link]

-

Scribd. FT-IR Spectrum Table. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

-

MDPI. 4,4′-Di-tert-butyl-2,2′-bipyridinium Trifluoromethanesulfonate. [Link]

-

Autechaux, A. (2024). Revolutionizing Synthesis: The Role of 1-Butylpyridinium Bis(trifluoromethylsulfonyl)imide. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Anion-exchange chromatographic determination of bromide in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. fpe.umd.edu [fpe.umd.edu]

- 7. nottingham.edu.my [nottingham.edu.my]

- 8. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 9. mt.com [mt.com]

- 10. This compound | C10H14F3NO3S | CID 2734248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. GSRS [gsrs.ncats.nih.gov]

physicochemical properties of 1-butylpyridinium triflate

An In-Depth Technical Guide to the Physicochemical Properties of 1-Butylpyridinium Triflate

Executive Summary & Scope

Ionic liquids (ILs) represent a paradigm shift in solvent chemistry, offering a unique combination of negligible vapor pressure, high thermal stability, and tunable physicochemical properties. Among these, this compound, often abbreviated as [C₄Py][OTf], has emerged as a significant member of the pyridinium-based IL family. Its properties make it a candidate for applications ranging from a solvent in organic synthesis to a medium for electrochemical studies.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing an in-depth analysis of the core physicochemical properties of [C₄Py][OTf]. We move beyond simple data reporting to explain the causality behind experimental choices and provide field-proven, self-validating protocols for property characterization, ensuring both scientific integrity and practical utility.

Molecular Identity and Synthesis

A foundational understanding of a compound's identity and origin is paramount for reproducible research. This section details the molecular structure, key identifiers, and a standard synthesis pathway for this compound.

Chemical Structure and Identifiers

The molecule consists of a 1-butylpyridinium cation and a trifluoromethanesulfonate (triflate) anion. This combination dictates its physical and chemical behavior.

| Property | Value | Reference |

| IUPAC Name | 1-butylpyridin-1-ium;trifluoromethanesulfonate | [2] |

| Synonyms | N-Butylpyridinium triflate, BuPy OTf | [1][2] |

| CAS Number | 390423-43-5 | [2] |

| Molecular Formula | C₁₀H₁₄F₃NO₃S | [1][2] |

| Molecular Weight | 285.29 g/mol | [1][2] |

| SMILES | CCCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-] | [2] |

Synthesis Pathway

The synthesis of pyridinium-based triflate ILs can be achieved through several routes. A common and effective method is the direct alkylation of pyridine followed by anion metathesis, or a more direct one-pot synthesis. The choice of pathway often depends on the desired purity and scale. The reaction between 1-chlorobutane and pyridine in the presence of a triflate salt like potassium triflate (KOTf) under microwave irradiation is an example of a one-pot synthesis approach.[3]

A more traditional two-step laboratory synthesis involves the quaternization of pyridine with a butyl halide (e.g., 1-bromobutane) to form 1-butylpyridinium bromide, followed by an anion exchange reaction with a triflate salt (e.g., silver triflate or lithium triflate). The rationale for the two-step method is to isolate and purify the intermediate halide salt, which can lead to a final product with lower halide impurity, a critical factor for many electrochemical applications.

Core Physicochemical Properties

The utility of [C₄Py][OTf] is defined by its quantitative physicochemical properties. This section provides key data and the standardized, self-validating protocols required to obtain them.

Density

Density is a fundamental property required for calculating molar volumes and for engineering applications involving fluid transport. The density of ionic liquids is sensitive to temperature, generally decreasing as temperature increases due to thermal expansion.

Quantitative Data: Density of [C₄Py][OTf] A thermophysical characterization study provides reliable density data for this compound across a range of temperatures.[4]

| Temperature (K) | Density (g·cm⁻³) |

| 293.15 | 1.2584 |

| 298.15 | 1.2546 |

| 303.15 | 1.2508 |

| 313.15 | 1.2433 |

| 323.15 | 1.2358 |

| 333.15 | 1.2283 |

| Data sourced from Bandrés et al. (2010).[4] |

Experimental Protocol: Density Measurement

The determination of density for ionic liquids with high precision is best accomplished using a vibrating tube densimeter. This technique measures the oscillation period of a U-shaped tube filled with the sample, which directly relates to the sample's density.[5][6]

Causality: Calibration with two standards of well-known densities (air and water) is a self-validating step that ensures the instrument's linear response is accurate across the measurement range.[6] Drying the IL is critical because water impurities can significantly and unpredictably alter density.[7]

Viscosity

Viscosity, a measure of a fluid's resistance to flow, is a critical parameter for ILs. It influences mass transfer rates, mixing efficiency, and ionic conductivity. Higher viscosity can be a limiting factor in applications requiring rapid ion transport, such as in batteries or catalytic processes.

Quantitative Data: Dynamic Viscosity of [C₄Py][OTf] Viscosity is highly dependent on temperature, decreasing exponentially as temperature rises.

| Temperature (K) | Dynamic Viscosity (mPa·s) |

| 293.15 | 134.1 |

| 298.15 | 104.5 |

| 303.15 | 82.6 |

| 313.15 | 55.4 |

| 323.15 | 39.1 |

| 333.15 | 28.7 |

| Data sourced from Bandrés et al. (2010).[4] |

Experimental Protocol: Viscosity Measurement

Kinematic viscosity is commonly determined using calibrated glass capillary viscometers, such as the Ubbelohde type. The dynamic viscosity (η) is then calculated from the kinematic viscosity (ν) and the density (ρ) using the relation η = ν × ρ.[4][5]

Causality: Using a certified viscometer and standards ensures traceability and accuracy. The requirement for a minimum flow time is a critical detail to ensure the measurement is in the laminar flow regime, where the relationship between flow time and viscosity is linear and valid.[8] Temperature control is paramount as viscosity is highly sensitive to thermal fluctuations.[9]

Ionic Conductivity

Ionic conductivity is a measure of a material's ability to conduct an electric current via the movement of ions. For ILs, high conductivity is essential for electrochemical applications like batteries, capacitors, and sensors. It is inversely related to viscosity and dependent on the size, charge, and mobility of the constituent ions.

Quantitative Data: Ionic Conductivity of [C₄Py][OTf] Conductivity increases with temperature as the corresponding decrease in viscosity allows for greater ion mobility.

| Temperature (K) | Ionic Conductivity (mS·cm⁻¹) |

| 293.15 | 1.15 |

| 298.15 | 1.48 |

| 303.15 | 1.86 |

| 313.15 | 2.78 |

| 323.15 | 3.89 |

| 333.15 | 5.19 |

| Data sourced from Bandrés et al. (2010).[1] |

Experimental Protocol: Ionic Conductivity Measurement

Conductivity is measured using a conductometer equipped with a conductivity cell (probe). The instrument applies an alternating voltage to prevent electrolysis and measures the resulting current to determine the solution's conductance.[10][11]

Causality: Calibrating the cell with a standard KCl solution is a mandatory self-validating step.[11] It determines the effective cell constant, which accounts for the specific geometry of the electrodes, ensuring the conversion from measured conductance to conductivity (a material property) is accurate. The use of an AC signal is crucial to avoid polarization of the electrodes and unwanted electrochemical reactions.[5]

Thermal Properties

The thermal behavior of an IL dictates its operational window. Key parameters include the melting point and the thermal decomposition temperature.

Quantitative Data: Thermal Properties of [C₄Py][OTf]

| Property | Value | Reference |

| Melting Point (Tₘ) | 36 °C (309.15 K) | [1] |

| Thermal Decomposition (Tₒₙₛₑₜ) | >200-400 °C (Varies with method) | [12] |

Note: The decomposition temperature of ILs is highly dependent on the experimental method (e.g., heating rate in TGA) and the purity of the sample. Pyridinium ILs are generally less stable than imidazolium ILs.[12]

Experimental Protocol: Thermal Stability by TGA

Thermogravimetric Analysis (TGA) is the standard method for determining the thermal stability of ILs.[13] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset temperature (Tₒₙₛₑₜ) of mass loss is typically reported as the decomposition temperature.

Causality: The choice of heating rate significantly impacts the observed Tₒₙₛₑₜ; faster rates tend to yield higher, less conservative values.[13] Therefore, reporting the heating rate is essential for reproducibility. An inert atmosphere is used to ensure the observed mass loss is from thermal decomposition, not oxidation. Isothermal TGA experiments can also be performed to assess long-term stability at a specific operating temperature, which is often lower than the Tₒₙₛₑₜ from a ramped experiment.[12]

References

-

RoCo Global. 1-Butyl-3-methylpyridinium triflate, 99%. RoCo Global. Available from: [Link]

-

CORE. NEW INTEGRATED MEASUREMENT PROTOCOL USING CAPILLARY ELECTROPHORESIS INSTRUMENTATION FOR THE DETERMINATION OF VISCOSITY, CONDUC. CORE. Available from: [Link]

-

MDPI. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI. Available from: [Link]

-

National Center for Biotechnology Information. Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range. PMC. Available from: [Link]

-

ACS Publications. Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research. Available from: [Link]

-

Royal Society of Chemistry. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics. Available from: [Link]

-

MDPI. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. MDPI. Available from: [Link]

-

MDPI. A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. MDPI. Available from: [Link]

-

ACS Publications. Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids. ACS Omega. Available from: [Link]

-

ACS Publications. Anion Influence on Thermophysical Properties of Ionic Liquids: 1-Butylpyridinium Tetrafluoroborate and this compound. The Journal of Physical Chemistry B. Available from: [Link]

-

National Center for Biotechnology Information. This compound. PubChem. Available from: [Link]

-

ACS Publications. The Conductivity of Imidazolium-Based Ionic Liquids from (248 to 468) K. B. Variation of the Anion. Journal of Chemical & Engineering Data. Available from: [Link]

-

ACS Publications. New Method for the Estimation of Viscosity of Pure and Mixtures of Ionic Liquids Based on the UNIFAC–VISCO Model. Journal of Chemical & Engineering Data. Available from: [Link]

-

RoCo Global. This compound, >99%. RoCo Global. Available from: [Link]

-

ACS Publications. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data. Available from: [Link]

-

National Center for Biotechnology Information. Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. PMC. Available from: [Link]

-

ResearchGate. Thermophysical characterization of 1-ethylpyridinium triflate and comparison with similar ionic liquids. ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. PMC. Available from: [Link]

-

ResearchGate. Viscosity Measurements on Ionic Liquids: A Cautionary Tale. ResearchGate. Available from: [Link]

-

University of Ankara. VISCOSITY MEASUREMENTS. Ankara University. Available from: [Link]

-

ResearchGate. Density of Ionic Liquids. ResearchGate. Available from: [Link]

-

National Institute of Technology, Tiruchirappalli. EXPERIMENT ON DETERMINATION OF CONDUCTIVITY. NITT. Available from: [Link]

-

ResearchGate. Densities and Viscosities of Ionic Liquid with Organic Solvents. ResearchGate. Available from: [Link]

-

IEEE Xplore. Estimating Density of Ionic Liquids using Equation of States and Linearized Generalized Model. IEEE Xplore. Available from: [Link]

-

Semantic Scholar. Viscosity Measurements on Ionic Liquids: A Cautionary Tale. Semantic Scholar. Available from: [Link]

-

Semantic Scholar. Temperature-Dependent Density and Viscosity of the Ionic Liquids 1-Alkyl-3-methylimidazolium Iodides: Experiment and Molecular Dynamics Simulation. Semantic Scholar. Available from: [Link]

-

University of Zaragoza. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluor. University of Zaragoza. Available from: [Link]

-

National Center for Biotechnology Information. Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System. PMC. Available from: [Link]

-

Royal Society of Chemistry. Experimental measurement and prediction of ionic liquid ionisation energies. Chemical Science. Available from: [Link]

-

MDPI. The Curious Case of 1-Ethylpyridinium Triflate: Ionic Liquid Exhibiting the Mpemba Effect. MDPI. Available from: [Link]

-

ResearchGate. Experimental arrangement for conductivity measurements. ResearchGate. Available from: [Link]

-

PrepChem. Synthesis of triflate. PrepChem. Available from: [Link]

Sources

- 1. roco.global [roco.global]

- 2. This compound | C10H14F3NO3S | CID 2734248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties | MDPI [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. zaguan.unizar.es [zaguan.unizar.es]

- 7. Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gazi.edu.tr [gazi.edu.tr]

- 9. Temperature-Dependent Density and Viscosity of the Ionic Liquids 1-Alkyl-3-methylimidazolium Iodides: Experiment and Molecular Dynamics Simulation | Semantic Scholar [semanticscholar.org]

- 10. Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-Butylpyridinium Triflate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ionic liquids (ILs) have emerged as a pivotal class of materials, offering a unique combination of properties that make them highly attractive for a myriad of applications, from synthesis and catalysis to their use as advanced electrolytes. Among these, 1-butylpyridinium triflate ([C4Py][OTf]) is a notable example, valued for its electrochemical window and utility as a solvent. However, for its effective and safe implementation, particularly in applications requiring elevated temperatures such as in specialized drug delivery systems or high-temperature synthesis, a thorough understanding of its thermal stability and decomposition behavior is paramount. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the thermal characteristics of this compound, grounded in experimental data and mechanistic insights.

Understanding the Thermal Stability of this compound

The thermal stability of an ionic liquid is a critical parameter that dictates its operational temperature window. It is primarily determined by the strength of the bonds within its constituent cation and anion, and the overall intermolecular forces. For this compound, the stability is a composite of the robustness of the 1-butylpyridinium cation and the trifluoromethanesulfonate (triflate) anion.

Ionic liquids bearing the triflate anion are generally recognized for their high thermal stability.[1] This is attributed to the delocalization of the negative charge across the sulfonate group and the strong electron-withdrawing effect of the trifluoromethyl group, which enhances the anion's resistance to thermal degradation.

Table 1: Key Thermal Properties of this compound and Related Compounds

| Compound | Decomposition Onset Temperature (°C) | Peak Decomposition Temperature (°C) | Reference |

| This compound ([C4Py][OTf]) | Data not available | Data not available | |

| N-Butyl-N-methylpyrrolidinium Triflate | ~400 | Not specified | [1] |

| 1-Butyl-3-methylpyridinium Triflate | Mentioned in literature, specific data requires access to full text | Mentioned in literature, specific data requires access to full text | [3] |

Note: The lack of specific, publicly available TGA data for this compound underscores the need for direct experimental evaluation for any critical application.

Experimental Determination of Thermal Stability: Thermogravimetric Analysis (TGA)

The gold standard for assessing the thermal stability of materials like ionic liquids is Thermogravimetric Analysis (TGA). This technique provides quantitative information about the mass loss of a sample as a function of temperature in a controlled atmosphere.

TGA Experimental Workflow

The following diagram illustrates a typical workflow for the thermogravimetric analysis of an ionic liquid.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Step-by-Step TGA Protocol

-

Sample Preparation:

-

Accurately weigh 1-5 mg of this compound into a clean TGA pan (typically ceramic or platinum).

-

Prior to analysis, it is crucial to dry the ionic liquid sample under vacuum at a moderate temperature (e.g., 70-80 °C) for several hours to remove any absorbed water, as water can interfere with the decomposition profile.

-

-

Instrument Setup:

-

Place the sample pan onto the TGA's highly sensitive microbalance.

-

Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature below its expected decomposition point (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature well above the expected decomposition (e.g., 600 °C).

-

-

Data Acquisition and Analysis:

-

Continuously record the sample mass as a function of temperature.

-

Plot the percentage of initial mass remaining versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve with respect to temperature to generate the Derivative Thermogravimetric (DTG) curve. The peak of the DTG curve indicates the temperature of the maximum rate of mass loss.

-

The onset decomposition temperature (Tonset) is typically determined as the intersection of the tangent to the baseline before decomposition and the tangent to the steepest part of the mass loss curve.

-

Decomposition Mechanism of this compound

The thermal decomposition of pyridinium-based ionic liquids is a complex process that can proceed through several pathways. The specific mechanism for this compound is influenced by the nature of both the cation and the anion.

Plausible Decomposition Pathways

Based on the general understanding of the thermal degradation of N-alkylpyridinium salts, the following pathways are considered the most likely for this compound:

-

Reverse Menshutkin Reaction (SN2 Nucleophilic Substitution): This is a common decomposition route for quaternary ammonium salts. The triflate anion, acting as a nucleophile, can attack one of the carbon atoms attached to the positively charged nitrogen of the pyridinium ring. In the case of 1-butylpyridinium, the attack is most likely to occur at the α-carbon of the butyl group, leading to the formation of pyridine and butyl triflate.

-

Hofmann-type Elimination (β-Elimination): This pathway involves the abstraction of a proton from the β-carbon of the butyl group by the triflate anion, leading to the formation of 1-butene, pyridine, and triflic acid.

The relative contribution of these pathways will depend on the reaction conditions, including temperature and the presence of any impurities.

Visualizing the Decomposition Mechanism

The following diagram illustrates the potential decomposition pathways of the 1-butylpyridinium cation.

Caption: Potential thermal decomposition pathways of 1-butylpyridinium.

Expected Decomposition Products

Based on the proposed mechanisms, the primary volatile decomposition products expected from the thermal degradation of this compound include:

-

Pyridine

-

Butyl triflate

-

1-Butene

-

Triflic acid

The identification and quantification of these products would require techniques such as TGA coupled with mass spectrometry (TGA-MS) or gas chromatography-mass spectrometry (GC-MS) analysis of the evolved gases.

Factors Influencing Thermal Stability

Several factors can influence the experimentally determined thermal stability of this compound:

-

Purity: The presence of impurities, such as halide ions from the synthesis process or residual water, can significantly lower the decomposition temperature. Halides are known to be more nucleophilic than triflate and can initiate decomposition at lower temperatures.

-

Heating Rate: In dynamic TGA, a higher heating rate will generally result in a higher apparent decomposition temperature. This is because there is less time for the decomposition reactions to occur at any given temperature. For this reason, reporting the heating rate is crucial for the comparability of TGA data.

-

Atmosphere: The presence of oxygen can lead to oxidative decomposition pathways, which typically occur at lower temperatures than pyrolysis in an inert atmosphere. Therefore, thermal stability is usually assessed under a nitrogen or argon atmosphere.

Implications for Drug Development and Research

For professionals in drug development and related research fields, a clear understanding of the thermal stability of excipients and solvents like this compound is critical for:

-

Formulation Development: Ensuring that the ionic liquid does not degrade during processing steps that involve heating, such as melt extrusion or spray drying.

-

Stability Studies: Predicting the long-term stability of a formulation under various storage conditions.

-

Safety Assessment: Identifying potential toxic decomposition products that could form during manufacturing or storage.

-

High-Temperature Synthesis: Defining the safe operating temperature range for reactions where the ionic liquid is used as a solvent or catalyst.

Conclusion

This compound is an ionic liquid with the potential for high thermal stability, primarily due to the robust nature of the triflate anion. While specific experimental TGA data is not widely published, it is anticipated to have a decomposition onset temperature in the range of other stable triflate-based ionic liquids. The primary decomposition mechanisms are likely to be the reverse Menshutkin reaction and Hofmann-type elimination. For any application where thermal stability is a critical parameter, it is strongly recommended that dedicated thermogravimetric analysis be performed on the specific batch of this compound being used, under conditions that mimic the intended application. This will ensure the safe and effective use of this versatile ionic liquid.

References

electrochemical window of 1-butylpyridinium triflate

An In-depth Technical Guide to the Electrochemical Window of 1-Butylpyridinium Triflate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ionic Liquids (ILs) represent a paradigm shift in electrolyte chemistry, offering unique physicochemical properties that are highly advantageous for a multitude of electrochemical applications. Among these, the electrochemical window (EW) is arguably the most critical parameter, defining the operational voltage range of a device. This guide provides a comprehensive technical overview of the electrochemical window of a promising pyridinium-based ionic liquid, this compound ([BPy][OTf]). We will delve into the fundamental principles governing the electrochemical stability of ILs, present a detailed, field-proven methodology for its accurate determination using cyclic voltammetry, and analyze the critical factors that influence its measurement. This document is intended to serve as a practical and authoritative resource for researchers aiming to leverage the unique properties of [BPy][OTf] in applications ranging from energy storage to electro-synthesis.

Introduction: The Significance of the Electrochemical Window in Ionic Liquids

Ionic liquids are organic salts that exist in a liquid state at or near room temperature.[1] Their negligible vapor pressure, high thermal stability, and intrinsic ionic conductivity make them compelling alternatives to traditional volatile organic solvents used in electrolytes.[2][3] The primary advantage of many ILs in electrochemistry is their exceptionally wide electrochemical window (EW).[1] The EW is the potential range between which the electrolyte remains electrochemically inert, neither undergoing oxidation nor reduction.[2][3] This stability at high positive and negative potentials is crucial for developing high-energy-density devices like lithium-ion batteries and supercapacitors, as the energy storage capacity is directly related to the square of the operating voltage.[2][4]

The electrochemical window is dictated by the chemical nature of the constituent ions. Generally, the anodic (positive) limit is determined by the oxidation of the anion, while the cathodic (negative) limit is set by the reduction of the cation.[1]

-

Cathodic Limit (Reduction): Governed by the LUMO (Lowest Unoccupied Molecular Orbital) of the cation.

-

Anodic Limit (Oxidation): Governed by the HOMO (Highest Occupied Molecular Orbital) of the anion.

This guide focuses on this compound, an IL composed of the 1-butylpyridinium ([BPy]⁺) cation and the trifluoromethanesulfonate ([OTf]⁻, or triflate) anion. Understanding and accurately measuring its EW is the first step toward its successful implementation in any electrochemical system.

Physicochemical Properties of this compound ([BPy][OTf])

To appreciate its electrochemical behavior, it is essential to understand the basic properties of [BPy][OTf].

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄F₃NO₃S | [5] |

| Molecular Weight | 285.29 g/mol | [5] |

| Cation | 1-Butylpyridinium ([BPy]⁺) | [5] |

| Anion | Trifluoromethanesulfonate ([OTf]⁻) | [5] |

| Appearance | Typically a liquid at room temperature | [6] |

The pyridinium cation is aromatic, and its reduction potential defines the cathodic limit. The triflate anion is known for its high stability against oxidation, contributing to a wide anodic limit.[7]

Core Methodology: Determining the Electrochemical Window via Cyclic Voltammetry

Cyclic Voltammetry (CV) is the cornerstone technique for experimentally determining the EW of an electrolyte.[8] It involves sweeping the potential of a working electrode in a three-electrode system and measuring the resulting current.[9] The point at which a significant Faradaic current begins to flow indicates the onset of electrolyte decomposition (oxidation or reduction), thus defining the limits of the EW.[7]

The Principle of Self-Validation: Causality in Experimental Design

A trustworthy measurement of the EW is not merely a number but a result of a rigorously controlled and understood process. The protocol described below is designed to be a self-validating system, where each step mitigates common sources of error.

-

Why a Three-Electrode System? A two-electrode system conflates the roles of current-passing and potential-referencing, leading to inaccurate potential control. A three-electrode setup decouples these functions: the potential of the Working Electrode (WE) is controlled relative to a stable Reference Electrode (RE) , while the current flows between the WE and the Counter Electrode (CE) .[9] This ensures the measured potential accurately reflects the interface where the reaction of interest occurs.

-

Why Inert Electrodes? The EW is a property of the electrolyte-electrode interface. The electrode material must be as inert as possible within the scanned potential range to ensure the measured current corresponds to the decomposition of the IL, not the electrode itself. Glassy carbon (GC) or platinum (Pt) are commonly used for this reason.[1]

-

Why a High-Purity, Anhydrous Environment? Impurities, particularly water, have their own, much narrower, electrochemical windows (thermodynamically ~1.23 V).[8][10] Even trace amounts of moisture can be readily electrolyzed, leading to a drastic underestimation of the IL's true EW.[1][10] All work must be conducted in an inert atmosphere (e.g., an argon or nitrogen-filled glovebox) to exclude moisture and oxygen.

Experimental Workflow Diagram

Caption: Workflow for the determination of the electrochemical window.

Step-by-Step Experimental Protocol

Materials & Equipment:

-

This compound ([BPy][OTf]), high purity (>99%)

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode (WE): Glassy Carbon (GC) disk electrode (3 mm diameter)

-

Counter Electrode (CE): Platinum wire or mesh

-

Reference Electrode (RE): Ag/Ag⁺ (e.g., 10 mM AgNO₃ in a supporting electrolyte) or a leak-free Ag/AgCl pseudo-reference.

-

Polishing materials (alumina slurries, polishing pads)

-

Inert atmosphere glovebox (H₂O < 1 ppm, O₂ < 1 ppm)

-

Vacuum oven

Procedure:

-

IL Purification (Critical Step):

-

Place the as-received [BPy][OTf] in a glass vial.

-

Dry under high vacuum (<1 mbar) at an elevated temperature (e.g., 80-100°C) for at least 24 hours to remove trace water.[11] The removal of water is paramount for an accurate measurement.[10]

-

Transfer the dried IL into the glovebox without exposure to the ambient atmosphere.

-

-

Working Electrode Preparation:

-

Polish the GC electrode surface to a mirror finish using progressively finer alumina slurries (e.g., 1.0 µm, then 0.3 µm, then 0.05 µm).

-

Rinse the electrode thoroughly with a suitable solvent (e.g., acetonitrile, then isopropanol) between polishing steps and after the final polish.

-

Dry the electrode completely before transferring it into the glovebox.

-

-

Cell Assembly (Inside Glovebox):

-

Assemble the three-electrode cell.

-

Add the dried [BPy][OTf] to the cell.

-

Insert the polished GC working electrode, the platinum counter electrode, and the reference electrode into the IL. Ensure the electrodes are not touching.

-

-

Cyclic Voltammetry Measurement:

-

Connect the cell to the potentiostat.

-

Set the CV parameters. A typical starting point is:

-

Scan Rate: 50-100 mV/s.

-

Potential Range: Start from the open-circuit potential (OCP). Scan first in the cathodic (negative) direction to a limit (e.g., -3.0 V vs. Ag/Ag⁺), then reverse the scan to an anodic limit (e.g., +3.0 V vs. Ag/Ag⁺), and finally return to the starting potential. The exact limits may need to be adjusted based on the initial results.

-

-

Run the cyclic voltammogram for 2-3 cycles to ensure a stable response.

-

-

Data Analysis:

-

Plot the resulting current density (current divided by the geometric area of the working electrode) versus the applied potential.

-

Establish a cutoff current density to define the potential limits. This is a critical and somewhat arbitrary parameter, but a value of 0.5 or 1.0 mA/cm² is commonly used in the literature.[7]

-

The cathodic limit is the potential at which the reductive current density crosses the negative cutoff value.

-

The anodic limit is the potential at which the oxidative current density crosses the positive cutoff value.

-

Calculate the electrochemical window: EW = Anodic Limit - Cathodic Limit .

-

Factors Influencing the Measured Electrochemical Window

The measured EW is not an absolute value but is highly dependent on the experimental conditions. Acknowledging these factors is key to interpreting and comparing literature data.

Purity: The Dominant Factor

As previously mentioned, impurities are the most significant source of error.

-

Water: Leads to hydrogen evolution at the cathode and oxygen evolution at the anode, drastically shrinking the apparent EW.[1][12]

-

Halides (e.g., Cl⁻, Br⁻): Remnants from synthesis are easily oxidized at potentials much lower than the triflate anion, artificially lowering the anodic limit.

Electrode Material

Different electrode materials can have varying catalytic effects on the decomposition reactions of the IL. For instance, platinum is known to be highly catalytic for the hydrogen evolution reaction, which can result in a lower measured cathodic limit compared to glassy carbon, especially if trace water is present.[1][13] Therefore, the EW should always be reported as a property of the specific IL/electrode couple.

Scan Rate and Cutoff Current

The choice of scan rate and the current density cutoff used to define the limits can significantly alter the reported EW value. A higher cutoff current will generally result in a wider reported EW. It is imperative to report these parameters alongside any measured EW value to ensure reproducibility and allow for meaningful comparisons across different studies.[7]

Quantitative Data and Comparative Analysis

The electrochemical window of pyridinium-based ILs is generally wide. While specific, rigorously measured data for [BPy][OTf] is sparse in direct literature, we can infer its performance from related structures and general principles.

| Cation | Anion | Electrode | Approx. EW (V) | Comments |

| Pyridinium-based | [OTf]⁻ (Triflate) | GC, Pt | ~4.0 - 5.5 V | The triflate anion is very stable against oxidation. The cathodic limit is set by the reduction of the pyridinium ring.[7] |

| Imidazolium-based (e.g., [BMIM]⁺) | [OTf]⁻ (Triflate) | Pt, Au | ~4.1 V | Often limited by the reduction of the acidic proton on the imidazolium ring. The EW shrinks significantly with water content.[1] |

| Pyrrolidinium-based | [NTf₂]⁻ | Pt | ~5.0 - 6.0 V | Saturated cations like pyrrolidinium are generally more stable against reduction than aromatic cations, leading to wider windows.[8][10] |

The EW of [BPy][OTf] is expected to be substantial, likely in the range of 4-5 V, making it suitable for a wide array of electrochemical devices.

Conclusion

The is a critical parameter that underpins its utility as a functional electrolyte. Its accurate determination is not a trivial measurement but requires a meticulous experimental approach, with an uncompromising focus on purity and environmental control. The detailed cyclic voltammetry protocol provided in this guide offers a robust and self-validating framework for researchers. By understanding the interplay between the IL's intrinsic properties and the extrinsic factors of the experimental setup—namely purity, electrode material, and analysis parameters—scientists can confidently characterize [BPy][OTf] and unlock its potential for next-generation energy storage and electrochemical systems.

References

- Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC - NIH.

- Effect of Humidity and Impurities on the Electrochemical Window of Ionic Liquids and its Implications for Electroanalysis - espace - Curtin's institutional repository.

- This compound | C10H14F3NO3S | CID 2734248 - PubChem - NIH.

- Investigating the Electrochemical Windows of Ionic Liquids | Request PDF - ResearchG

- Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calcul

- Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations | Chemistry of Materials - ACS Public

- Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries | Request PDF - ResearchG

- Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions - PMC - NIH.

- Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Pl

- Cyclic Voltammetry Basic Principles, Theory & Setup - Ossila.

- Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Pl

- Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes - ResearchG

- Cyclic Voltammetry Experiment.

- Calorimetric and Crystallographic Phase-Behavior Study of Selected 1-Butylpyridinium Ionic Liquids | Crystal Growth & Design - ACS Public

- Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)

Sources

- 1. Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ceder.berkeley.edu [ceder.berkeley.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C10H14F3NO3S | CID 2734248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ossila.com [ossila.com]

- 10. espace.curtin.edu.au [espace.curtin.edu.au]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Different Reactions Define the Electrochemical Window in 1-Butyl-3-Methylimidazolium Triflate on Gold and Platinum Electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Solubility of 1-Butylpyridinium Triflate in Organic Solvents

Foreword: Navigating the Solvation Landscape of a Versatile Ionic Liquid

To the researchers, chemists, and pharmaceutical scientists who continually push the boundaries of innovation, this guide is intended as a practical and foundational resource. 1-Butylpyridinium triflate, [C₄Py][OTf], stands as a significant member of the ionic liquid (IL) family, valued for its thermal stability and utility as a solvent and electrolyte.[1][2] However, unlocking its full potential in applications ranging from organic synthesis to electrochemical systems necessitates a deep understanding of its solubility—a parameter that dictates reaction kinetics, product purity, and process feasibility.

Physicochemical Profile of this compound

A thorough understanding of a solute's intrinsic properties is the cornerstone of predicting its behavior in a solvent. This compound is an ionic compound composed of a 1-butylpyridinium cation and a trifluoromethanesulfonate (triflate) anion.

| Property | Value | Source |

| IUPAC Name | 1-butylpyridin-1-ium;trifluoromethanesulfonate | [3] |

| Molecular Formula | C₁₀H₁₄F₃NO₃S | [3] |

| Molecular Weight | 285.29 g/mol | [3] |

| Melting Point | 36 °C | [1] |

| Density | ~0.974 g/cm³ | [1] |

The structure combines a moderately nonpolar alkyl chain (butyl group) with a charged, aromatic pyridinium ring. The triflate anion is known for being a weakly coordinating anion. This combination of a somewhat amphiphilic cation and a non-coordinating anion results in complex solvation behavior that is highly dependent on the nature of the solvent.

The Theoretical Underpinnings of Solubility

The adage "like dissolves like" provides a useful starting point, but the reality of ionic liquid solubility is more intricate, governed by a balance of intermolecular forces.

-

Polarity and Dielectric Constant: Polar solvents are generally more effective at solvating ionic species. Solvents with a high dielectric constant can effectively shield the electrostatic interactions between the 1-butylpyridinium cation and the triflate anion, facilitating dissolution.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence solubility. While the 1-butylpyridinium cation has limited hydrogen bond donating capability, the oxygen atoms of the triflate anion can act as hydrogen bond acceptors. Protic solvents like alcohols, therefore, may exhibit favorable interactions.

-

Dispersive Forces: The butyl chain on the pyridinium cation introduces a nonpolar character, allowing for van der Waals or dispersive interactions with nonpolar solvents. However, these forces are often insufficient to overcome the strong ion-ion interactions of the ionic liquid.

-

Hildebrand and Hansen Solubility Parameters: These parameters provide a more quantitative approach to predicting solubility.[4] The closer the solubility parameters of the ionic liquid and the solvent, the higher the likelihood of miscibility. The triflate anion generally imparts a higher solubility parameter compared to anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻).[4]

The interplay of these factors means that this compound will exhibit a spectrum of solubilities across different organic solvent classes.

Qualitative Solubility Assessment

Based on fundamental chemical principles and available literature on related compounds, a qualitative assessment of this compound's solubility can be summarized as follows:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Acetonitrile, Acetone, DMF, DMSO | High to Miscible | High polarity and dielectric constants effectively solvate the ions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Miscible | Hydrogen bonding with the triflate anion and high polarity promote dissolution. |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | Moderate polarity allows for solvation, though less effective than highly polar solvents. Dichloromethane is often used in its synthesis.[5] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Partial | Lower polarity is insufficient to overcome the ionic lattice energy effectively. |

| Aromatic | Toluene, Benzene | Very Low to Insoluble | Primarily nonpolar character; unable to solvate the ionic components. |

| Aliphatic | Hexane, Heptane | Insoluble | Nonpolar nature provides no favorable interactions to overcome ion-ion attraction. Hexane is often used as a washing solvent in its synthesis, indicating low solubility.[5] |

It is crucial to recognize that this table represents expected trends. The presence of impurities, especially water, can significantly alter the observed solubility.[5]

A Validated Protocol for Quantitative Solubility Determination

To obtain precise, application-specific solubility data, a systematic experimental approach is essential. The following protocol describes the isothermal gravimetric method, a reliable and straightforward technique.

Materials and Equipment

-

This compound (high purity, >99%)

-

Selected organic solvents (analytical grade, anhydrous)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker or magnetic stirrer with temperature control (e.g., water bath or heating mantle)

-

Calibrated thermometer or temperature probe

-

Glass vials with airtight seals (e.g., screw caps with PTFE septa)

-

Syringes and syringe filters (0.2 µm, solvent-compatible, e.g., PTFE)

-

Drying oven and desiccator

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Isothermal gravimetric solubility determination workflow.

Step-by-Step Methodology

-

Preparation:

-

Dry the this compound under vacuum at an elevated temperature (e.g., 60-80 °C) for at least 24 hours to remove any residual water or volatile impurities. Cool to room temperature in a desiccator before use.

-

Ensure all solvents are of high purity and anhydrous, as water can significantly impact solubility.

-

-

Sample Preparation and Equilibration:

-

Into a tared glass vial, add a known mass of the chosen organic solvent (e.g., 5.00 g).

-

Add an excess amount of the dried this compound to the solvent. The presence of undissolved solid at the end of the equilibration period is critical to ensure saturation.

-

Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) with constant agitation to ensure the solution reaches saturation. Visual inspection should confirm that excess solid remains.

-

After equilibration, stop the agitation and allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

-

Sampling and Analysis:

-

Carefully withdraw a sample of the clear supernatant using a syringe that has been pre-heated to the equilibration temperature to prevent premature crystallization.

-

Quickly attach a syringe filter and dispense a known mass of the saturated solution into a pre-weighed vial. Record the mass of the solution accurately.

-

Remove the solvent from the weighed aliquot by evaporation under a stream of inert gas or by using a rotary evaporator, followed by drying under vacuum to a constant weight.

-

Weigh the vial containing the residual this compound. The difference between this mass and the empty vial's mass is the mass of the dissolved ionic liquid.

-

-

Calculation:

-

The solubility (S) can be expressed in various units. A common representation is grams of solute per 100 grams of solvent:

S ( g/100g solvent) = (mass of residual IL / (mass of saturated solution - mass of residual IL)) * 100

-

-

Self-Validation and Trustworthiness:

-

To ensure the system has reached equilibrium, it is advisable to take samples at different time points (e.g., 24h, 36h, 48h). Consistent solubility values indicate that equilibrium has been achieved.

-

Perform the experiment in triplicate for each solvent and temperature to ensure reproducibility and to calculate the standard deviation.

-

Intermolecular Interactions and Solvation Mechanisms

The solvation of this compound is a dynamic process involving the disruption of ion-ion interactions within the IL lattice and the formation of new ion-solvent interactions. The following diagram conceptualizes these competing interactions.

Caption: Solvation interactions of this compound.

In polar aprotic solvents like acetonitrile, the strong dipole of the solvent molecules effectively interacts with both the cation and the anion, leading to high solubility. In polar protic solvents such as methanol, this dipole-ion interaction is augmented by hydrogen bonding between the solvent's hydroxyl group and the oxygen atoms of the triflate anion, often resulting in excellent solubility. Conversely, nonpolar solvents like toluene lack the necessary polarity and hydrogen bonding capability to overcome the strong electrostatic forces holding the ionic liquid together, resulting in poor solubility.

Conclusion: A Framework for Application

This guide has established a comprehensive framework for understanding and evaluating the solubility of this compound. While a universal table of solubility data remains elusive, the principles of intermolecular forces provide a strong predictive tool for qualitative assessment. More importantly, the detailed experimental protocol offers a self-validating system for generating the precise, high-quality data required for specialized applications in research and development. By integrating theoretical understanding with rigorous experimental practice, scientists can effectively harness the properties of this versatile ionic liquid, paving the way for future innovations.

References

-

Rebelo, L. P. N., et al. (2004). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules, 9(8), 634-653. [Link]

-

Longdom Publishing. (n.d.). Solvent Properties of Pyridinium Ionic Liquids. Retrieved from [Link]

-

Chemsrc. (2025). Pyridinium trifluoromethanesulfonate. Retrieved from [Link]

-

Domańska, U., & Marciniak, A. (2011). The Solubility Parameters of Ionic Liquids. Molecules, 16(5), 4142-4155. [Link]

-

Specialty Chemicals. (n.d.). Investigating the Properties of Pyridinium-Based Ionic Liquids. Retrieved from [Link]

-

Gómez, E., et al. (2015). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data, 60(3), 854-862. [Link]

-

Gómez, E., et al. (2015). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. PMC. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Chen, Y.-C., et al. (2018). 4,4′-Di-tert-butyl-2,2′-bipyridinium Trifluoromethanesulfonate. Molbank, 2018(4), M1018. [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,6-Di-t-butylpyridinium triflate. PubChem Compound Database. Retrieved from [Link]

-

RoCo Global. (n.d.). This compound, >99%. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Butylpyridinium Triflate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 1-butylpyridinium triflate, a pyridinium-based ionic liquid, tailored for researchers, scientists, and professionals in the field of drug development. This document delves into its fundamental properties, synthesis, and burgeoning applications, offering expert insights into its utility in modern chemical and pharmaceutical research.

Introduction: The Promise of Pyridinium-Based Ionic Liquids

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, often existing as liquids at room temperature. Their negligible vapor pressure, high thermal stability, and tunable solvating power have positioned them as "green" alternatives to volatile organic compounds in a myriad of applications.[1][2] Among the diverse families of ILs, pyridinium-based salts are of particular interest due to the versatile reactivity of the pyridinium ring and their potential for tailored functionalities.[3] this compound ([BPy][OTf]), with its unique combination of a pyridinium cation and a triflate anion, is emerging as a valuable tool in organic synthesis and as a potential component in advanced drug delivery systems.[1][3] This guide will explore the core scientific principles and practical applications of this intriguing compound.

Molecular Identity and Structure

The fundamental identity of any chemical compound lies in its structure. This compound is an organic salt composed of a 1-butylpyridinium cation and a trifluoromethanesulfonate (triflate) anion.

-

CAS Number: 390423-43-5[4]

-

Molecular Formula: C₁₀H₁₄F₃NO₃S[5]

-

Molecular Weight: 285.29 g/mol [5]

-

SMILES: CCCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-][5]

-

InChI Key: BEFWDPZVLOCGRP-UHFFFAOYSA-M[5]

The molecular structure consists of a planar, aromatic pyridinium ring where the nitrogen atom is quaternized with a butyl group. This cationic structure is charge-balanced by the triflate anion, a highly stable, non-coordinating anion known for imparting desirable properties such as high thermal and electrochemical stability to the ionic liquid.

Physicochemical Properties

The utility of an ionic liquid is largely dictated by its physical and chemical properties. The table below summarizes key physicochemical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 390423-43-5 | [4] |

| Molecular Formula | C₁₀H₁₄F₃NO₃S | [5] |

| Molecular Weight | 285.29 g/mol | [5] |

| Melting Point | 36 °C | This value is for a similar compound, 1-butyl-3-methylpyridinium triflate, and may vary. |

| Density | 0.974 g/cm³ | This value is for a similar compound, 1-butyl-3-methylpyridinium triflate, and may vary. |

| Appearance | Varies; often a liquid or low-melting solid | General knowledge of ionic liquids |

| Solubility | Soluble in many organic solvents | General knowledge of ionic liquids |

| Thermal Stability | High, characteristic of triflate-based ILs | [6] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of pyridinium-based ionic liquids can be achieved through various methods. A common and straightforward approach involves the quaternization of pyridine with an appropriate alkylating agent, followed by anion exchange if necessary. For this compound, a direct synthesis is often possible.

Rationale Behind the Synthetic Strategy

The chosen synthetic route is a direct quaternization reaction. This method is favored for its atom economy and often high yields. The selection of reagents is critical:

-

Pyridine: The aromatic nitrogen-containing heterocycle that forms the core of the cation.

-

Butylating Agent: A reagent capable of delivering a butyl group to the nitrogen of pyridine. While butyl halides (e.g., 1-bromobutane) are common, the use of butyl triflate offers a more direct route, avoiding a separate anion exchange step. However, a more accessible method involves the reaction of pyridine with a butyl halide followed by metathesis with a triflate salt, or a one-pot reaction.

-

Triflate Source: Triflic acid or a triflate salt (e.g., silver triflate, lithium triflate) is used for the anion.

The causality of the reaction lies in the nucleophilic character of the nitrogen atom in the pyridine ring and the electrophilic nature of the butylating agent. The reaction proceeds via an SN2 mechanism.

Experimental Protocol: One-Pot Synthesis

This protocol describes a one-pot synthesis adapted from general procedures for ionic liquid preparation.[7][8]

Materials:

-

Pyridine (freshly distilled)

-

1-Bromobutane

-

Silver Triflate (AgOTf)

-

Acetonitrile (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyridine (1.0 equivalent) in anhydrous acetonitrile.

-

Addition of Alkylating Agent: To the stirred solution, add 1-bromobutane (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or NMR spectroscopy. This step forms 1-butylpyridinium bromide.

-

Anion Exchange: After cooling the reaction mixture to room temperature, add a solution of silver triflate (1.0 equivalent) in anhydrous acetonitrile. A precipitate of silver bromide (AgBr) will form immediately.

-

Stirring: Stir the mixture at room temperature for an additional 2-4 hours to ensure complete anion exchange.

-

Filtration: Filter the mixture to remove the precipitated silver bromide. The filtrate contains the desired this compound dissolved in acetonitrile.

-

Solvent Removal: Remove the acetonitrile from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be further purified by washing with diethyl ether to remove any unreacted starting materials, followed by drying under high vacuum to remove residual solvents and moisture.

Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and its identity verified by mass spectrometry. The absence of halide impurities should be confirmed by a qualitative silver nitrate test.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in several areas of chemical research and pharmaceutical development.

As a Reaction Medium and Catalyst in Organic Synthesis

Ionic liquids, including this compound, can serve as both solvents and catalysts in organic reactions.[9] Their ability to dissolve a wide range of organic and inorganic compounds, coupled with their high thermal stability, allows for reactions to be conducted under a broader range of conditions than with conventional solvents.[3]

The triflate anion is the conjugate base of a superacid, triflic acid, making it a very weak nucleophile. This property is advantageous in many organic reactions where the solvent or counterion should not interfere with the desired chemical transformation. Furthermore, metal triflates, which can be formed in situ or used directly, are excellent Lewis acid catalysts for a variety of reactions, including Friedel-Crafts alkylations and acylations, which are crucial for the synthesis of many pharmaceutical intermediates.[10][11]

Mechanistic Insight: The catalytic activity of metal triflates in electrophilic aromatic substitution reactions stems from the strong Lewis acidity of the metal center, which is enhanced by the electron-withdrawing triflate group. This potent Lewis acid can activate electrophiles, making them more susceptible to attack by aromatic rings.

Role in Drug Delivery Systems

The development of effective drug delivery systems is a cornerstone of modern pharmaceutical science. Ionic liquids are being explored for their potential to enhance the solubility and bioavailability of poorly water-soluble drugs.[1][2] Pyridinium-based ILs, in particular, have shown promise in this area.[3]

The tunable nature of pyridinium ionic liquids allows for the modification of their properties, such as hydrophilicity and lipophilicity, by altering the alkyl chain length on the cation and the nature of the anion.[3] This "designer" aspect makes it possible to create ILs that are biocompatible and can effectively encapsulate and deliver drug molecules to their target sites. While direct applications of this compound in drug delivery are still an active area of research, the broader class of pyridinium ILs is being investigated for:

-

Improving Drug Solubility: The unique solvation properties of ILs can significantly increase the solubility of hydrophobic active pharmaceutical ingredients (APIs).[3]

-

Enhancing Permeation: Some ILs have been shown to act as permeation enhancers, facilitating the transport of drugs across biological membranes.[2]

-

Formation of API-ILs: In this innovative approach, the API itself is part of the ionic liquid structure, either as the cation or the anion. This can lead to improved physicochemical properties and therapeutic efficacy.[2]

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of chemical compounds.

-

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the aromatic protons of the pyridinium ring, typically in the downfield region (δ 7.5-9.0 ppm), and signals for the butyl chain protons in the upfield region (δ 0.9-4.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbon atoms of the pyridinium ring and the butyl group. The triflate anion would show a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet for the trifluoromethyl group of the triflate anion, typically around -79 ppm relative to CFCl₃.[7][12]

-

FT-IR: The infrared spectrum would show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic ring and the alkyl chain, as well as strong bands associated with the S=O and C-F stretching vibrations of the triflate anion.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. While ionic liquids are generally considered to have low volatility, they can be absorbed through the skin.

-

General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Toxicology: The toxicological properties of many ionic liquids are not yet fully understood. It is prudent to treat them with care and minimize exposure.